

# The Behavioral Neuro-Hormonal Effects of Androstenol: A Technical Review

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## Abstract

**Androstenol** (5 $\alpha$ -androst-16-en-3 $\alpha$ -ol) is a 16-androstene steroid found in the sweat, urine, and plasma of humans and other mammals, notably pigs, where it functions as a recognized pheromone.[1][2][3] In humans, it is considered a putative pheromone, with research suggesting influences on social interactions, mood, and physiological responses.[1][2] This technical guide provides a comprehensive review of the existing literature on the behavioral effects of **androstenol**, detailing the experimental methodologies of key studies, presenting quantitative data in a structured format, and illustrating the proposed signaling pathways. The evidence points to **androstenol**'s potential role as a neuromodulator, primarily through its action as a positive allosteric modulator of the GABA-A receptor, which may underlie its observed anxiolytic-like and mood-influencing effects.[1][4] Brain imaging studies further support its role in activating hypothalamic regions involved in social and reproductive behaviors, distinct from the pathways of ordinary odors.[2][5][6]

## Introduction

**Androstenol** is a volatile steroid with a characteristic musk-like odor.[1] First isolated from boar testes, it plays a crucial role in triggering mating behavior in sows.[2][3] Its presence in human axillary sweat, particularly at higher concentrations in males, has led to extensive investigation into its potential role as a human pheromone.[3][7] While the existence of human pheromones remains a topic of debate, a body of evidence suggests that **androstenol** can modulate human

mood, social perception, and even hormonal secretion.<sup>[2][8][9]</sup> This guide synthesizes the findings from key research to provide a detailed overview for professionals in neuroscience, psychology, and pharmacology.

## Behavioral and Psychological Effects

The influence of **androstenol** on human behavior has been explored in various contexts, from mood evaluation to attractiveness ratings and social choices. The results, while not always consistent, point towards context-dependent effects.

### Effects on Mood

Studies have reported varied effects of **androstenol** on self-rated mood, with some indicating a positive or calming influence, while others show more complex, sometimes negative, responses depending on the context and method of administration.<sup>[8][10][11]</sup> For instance, when sniffed through the right nostril, **androstenol** was associated with feeling more "lively" in males and "sexy" in both sexes, whereas left-nostril administration was linked to increased ratings of irritability and aggression.<sup>[8][11]</sup> One study found that women exposed to **androstenol** during the middle of their menstrual cycle tended to rate their moods as more submissive than aggressive.<sup>[12]</sup>

### Effects on Social Perception and Attractiveness

A significant portion of **androstenol** research has focused on its impact on how individuals perceive others. Several studies have found that exposure to **androstenol** can enhance ratings of the attractiveness of others, particularly of the opposite sex.<sup>[7][11][13]</sup> In one of the foundational experiments, participants wearing a mask impregnated with **androstenol** rated photographs of people as "warmer" and more attractive.<sup>[13][14]</sup> This effect was not observed for images of animals or buildings, suggesting a degree of specificity to social stimuli.<sup>[14]</sup> However, the research is not uniformly conclusive, with some studies finding no significant effect on attractiveness ratings.<sup>[8]</sup>

### Effects on Social Behavior

Beyond perception, **androstenol** has been shown to influence overt social behaviors. In one study, men were observed to avoid restroom stalls that had been sprayed with **androstenol**, suggesting a potential role as a spacing pheromone in male-male competition contexts.<sup>[15][16]</sup>

Conversely, some research indicates it can make individuals appear more approachable, potentially increasing social interactions.[17][18] For example, women exposed to **androstenol** overnight reported a higher number of social interactions, particularly with men, the following day.[17]

## Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the behavioral effects of **androstenol**.

Table 1: Effects of Androstenol on Mood Ratings

Study	Participants	Methodology	Key Findings	Citation
Benton (1982)	Female subjects	Daily application of androstenol or placebo to the upper lip for one month, with evening mood ratings.	During mid-cycle, women exposed to androstenol rated their moods as more submissive vs. aggressive. No significant effect on happy/depressed, lethargic/lively, or sexy/unsexy scales.	[12]
Beaton et al. (2022)	Male and female participants	Unilateral nostril exposure to androstenol or ethanol (control), followed by mood scale ratings.	Right nostril exposure: Males felt more "lively," both sexes felt more "sexy." Left nostril exposure: Participants rated themselves as more irritable and aggressive.	[8][11]

Table 2: Effects of Androstenol on Attractiveness Ratings

Study	Participants	Methodology	Key Findings	Citation
Kirk-Smith et al. (1978)	24 male and female undergraduates	Participants wore a surgical mask with or without androstenol while rating photographs of people, animals, and buildings.	Both sexes rated photographs of men and women as more attractive and "warmer" in the androstenol condition.	<a href="#">[13]</a> <a href="#">[14]</a>
Beaton et al. (2022)	Male and female participants	Unilateral nostril exposure to androstenol or ethanol (control), followed by rating attractiveness of opposite-sex photographs.	Photographs were rated as significantly more attractive after sniffing androstenol compared to the control.	<a href="#">[8]</a> <a href="#">[11]</a>
Filsinger et al. (1985)	Male subjects	Exposure to androstenol, androstenone, or musk odors while rating photographs of a target male and female.	Androstenol increased the rated sexual attractiveness of the target male for male participants.	<a href="#">[7]</a> <a href="#">[10]</a>

Table 3: Effects of Androstenol on Social Behavior

Study	Participants	Methodology	Key Findings	Citation
Gustavson et al. (1987)	Male and female restroom users	Androstenol or a control odor was applied to half of the restroom stalls over a 5-week period.	Men significantly avoided the stalls treated with androstenol. No effect was observed for women.	<a href="#">[15]</a> <a href="#">[16]</a>
Ebster & Kirk-Smith (2005)	120 male and female participants	Participants rated masculine, neutral, and feminine magazines in a room with or without diffused androstenol.	Male consumers evaluated male-oriented magazines more positively and as more masculine under the influence of androstenol.	<a href="#">[10]</a> <a href="#">[16]</a>

## Experimental Protocols

### Kirk-Smith et al. (1978): Photo Rating Study

- Objective: To assess the effect of **androstenol** on social attitudes.
- Participants: 24 male and female undergraduate students.
- Stimulus: 5 $\alpha$ -Androst-16-en-3 $\alpha$ -ol dissolved in ethanol, applied to a surgical mask. A control group wore a clean mask.
- Procedure: A within-subjects design was used where participants attended two sessions. In one session they wore the **androstenol**-impregnated mask and in the other, a control mask. During each session, they rated a series of photographs of people, animals, and buildings on

15 different 9-point bipolar scales (e.g., warm-cold, friendly-unfriendly). Participants also completed mood scales before and after the rating task.

- Data Analysis: Analysis of variance (ANOVA) was used to compare the ratings between the **androstenol** and control conditions.

## Beaton et al. (2022): Unilateral Olfactory Exposure

- Objective: To investigate the effects of **androstenol** on mood and attractiveness judgments, and to explore hemispheric differences in processing.
- Participants: Male and female volunteers.
- Stimulus: **Androstenol** and a control odor (pure ethanol).
- Procedure: Participants were instructed to sniff the odorant unilaterally, through either the left or right nostril, while the other was blocked. Following exposure, they rated the attractiveness of photographs of the opposite sex and completed four mood scales. The order of odorant and nostril presentation was counterbalanced across participants.
- Data Analysis: Statistical analysis was performed to compare the ratings obtained after **androstenol** exposure with those after the control odor, taking into account the nostril of presentation.

## Gustavson et al. (1987): Restroom Stall Choice Study

- Objective: To determine if **androstenol** acts as a spacing pheromone affecting human spatial behavior.
- Participants: Unwitting male and female users of public restrooms.
- Stimulus: **Androstenol** and a control odor (androsterone) were applied to the inside of stall doors.
- Procedure: The study was conducted over five weeks. Weeks 1, 3, and 5 served as baseline periods with no odor. In week 2, half the stalls were treated with **androstenol**. In week 4, half were treated with androsterone. Observers discreetly recorded the stall choices of individuals entering the restrooms.

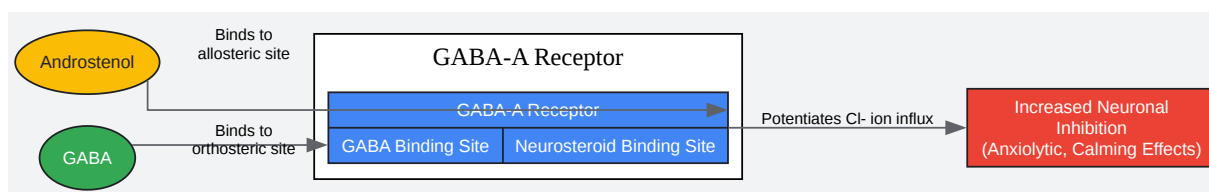
- Data Analysis: Chi-square tests were used to compare the frequency of treated versus untreated stall selection during the experimental weeks against the baseline weeks.

## Signaling Pathways and Mechanism of Action

The biological mechanisms underlying **androstenol**'s effects are multifaceted, involving both classical olfactory pathways and direct neuromodulatory actions.

### Neurosteroid Activity at GABA-A Receptors

A primary mechanism of action for **androstenol** is its function as a potent positive allosteric modulator of the GABA-A receptor.[1][4] This is similar to the action of other endogenous neurosteroids like allopregnanolone. By enhancing the effect of the inhibitory neurotransmitter GABA, **androstenol** can produce anxiolytic-like, antidepressant-like, and anticonvulsant effects, which has been demonstrated in animal models.[1][4] This GABAergic activity is likely a key contributor to its reported effects on mood and relaxation.[18]



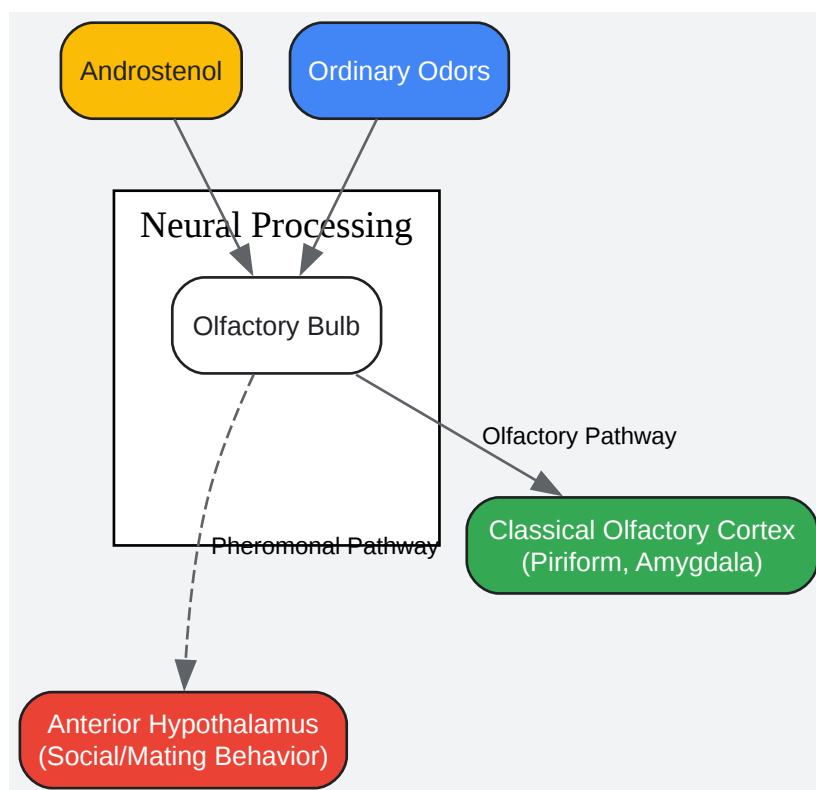
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Diagram 1: **Androstenol** as a positive allosteric modulator of the GABA-A receptor.

## Hypothalamic Activation

Brain imaging studies using Positron Emission Tomography (PET) have shown that smelling **androstenol** activates specific brain regions. In heterosexual women, **androstenol** exposure led to the activation of the anterior hypothalamus, a brain region associated with mating and social behaviors in animals.[2][5][6] Notably, this activation pattern is distinct from that produced by ordinary odors, which typically engage classical olfactory regions like the piriform cortex and amygdala.[2][6] This suggests that **androstenol** may be processed via a pathway that is at least partially separate from the one for conscious odor perception, lending support to its role as a chemosignal.



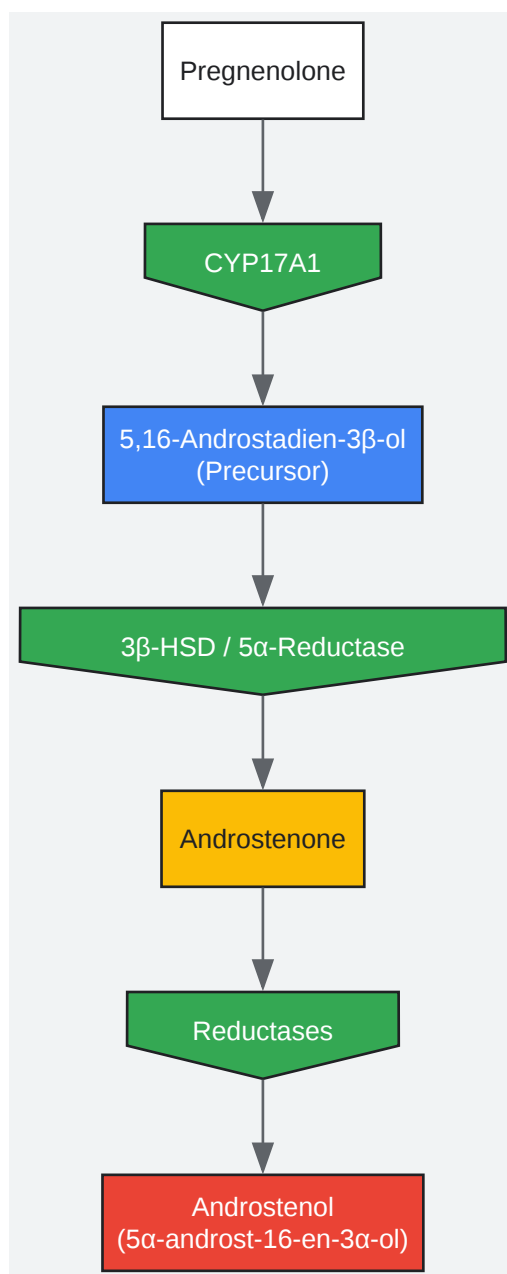


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Diagram 2: Differentiated neural pathways for **Androstenol** versus ordinary odors.

## Biosynthesis

**Androstenol** is synthesized from cholesterol via the steroidogenic pathway. A key precursor is 5,16-androstadien-3 $\beta$ -ol, which is converted into **androstenol** through the action of enzymes such as 3 $\beta$ -hydroxysteroid dehydrogenase and 5 $\alpha$ -reductase.[19] This shared pathway with other sex steroids underscores its biological origin and potential as an endocrine-related signaling molecule.[19][20]



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Diagram 3: Simplified biosynthetic pathway of **Androstenol**.

## Conclusion and Future Directions

The available evidence indicates that **androstenol** is a biologically active steroid with measurable effects on human mood, perception, and behavior. Its role as a positive allosteric modulator of the GABA-A receptor provides a plausible molecular mechanism for its observed

psychological effects. Furthermore, the distinct activation of the hypothalamus suggests a specialized role in processing social chemosignals.

However, the literature is marked by some inconsistent findings, which may be attributable to variations in experimental design, stimulus concentration, context, and individual differences in olfactory sensitivity and receptor genetics. Future research should focus on:

- Dose-Response Studies: Systematically investigating the effects of different concentrations of **androst-enol**.
- Contextual Factors: Exploring how the social environment (e.g., presence of others, gender of experimenter) modulates **androst-enol**'s effects.<sup>[21]</sup>
- Genetic Correlates: Examining the relationship between genetic variations in olfactory and steroid receptors and individual responses to **androst-enol**.
- Longitudinal Studies: Assessing the long-term effects of exposure to **androst-enol**.

For drug development professionals, **androst-enol** and its analogues represent a potential avenue for developing novel therapeutics targeting anxiety, mood disorders, and social behavioral deficits. Its neurosteroid activity at the GABA-A receptor is a particularly promising target for further investigation. A deeper understanding of this putative pheromone's mechanism of action could unlock new strategies for modulating neural circuits involved in social cognition and emotional regulation.

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